Inosine 5'-monophosphate disodium salt hydrate - 352195-40-5

Inosine 5'-monophosphate disodium salt hydrate

Catalog Number: EVT-520936
CAS Number: 352195-40-5
Molecular Formula: C10H13N4Na2O9P
Molecular Weight: 410.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Role in Food Science:

  • Flavor Enhancer: Inosine 5'-monophosphate disodium salt hydrate is recognized for its umami taste, often described as savory or meaty. [, ] This property makes it a valuable flavor enhancer in various food products. [, ]
Chemical Reactions Analysis
  • Diethylamine Treatment for Enhanced Mass Spectrometry: Diethylamine treatment significantly improves the electrospray mass spectrometry analysis of polyphosphonated alkali metal salts, including Inosine 5'-monophosphate trisodium salt. This treatment reduces sodium adduct ion signals, enhancing the visibility of acid ions and molecular fragments containing phosphonate groups. []
Mechanism of Action
  • Umami Taste Perception: Inosine 5'-monophosphate disodium salt hydrate, along with other umami substances like L-glutamic acid monopotassium salt monohydrate, elicits a response in taste cells. [] This response, involving calcium ion (Ca2+) signaling, contributes to the perception of umami taste. []
Applications
  • Food Industry:

    • Seasoning Base: Inosine 5'-monophosphate disodium salt hydrate is a key component in seasoning bases, especially those prepared through enzymatic hydrolysis and thermal reactions. [] These processes enhance the release and concentration of umami components, resulting in a richer savory flavor profile. []
    • Flavor Enhancer: It is widely used as a flavor enhancer in various food products, capitalizing on its umami taste to improve the savory notes of dishes. [, ]
  • Biological Research:

    • Taste Reception Studies: Inosine 5'-monophosphate disodium salt hydrate is employed in research investigating the mechanisms of taste perception, particularly umami taste. [] Its ability to elicit responses in isolated taste buds makes it valuable for studying taste cell signaling and sensory perception. []

Adenosine 5'-triphosphate Disodium Salt

Relevance: Adenosine 5'-triphosphate disodium salt and Inosine 5'-monophosphate disodium salt hydrate are both nucleotides, belonging to the same class of organic compounds involved in various biological processes. They share a similar purine nucleoside structure, with adenosine containing an adenine base and inosine containing a hypoxanthine base. Both compounds are also found as alkali metal salts, specifically sodium salts, indicating similar solubility and ionization properties. []

Cytidine 5'-triphosphate Disodium Salt

Relevance: Similar to the previous example, Cytidine 5'-triphosphate disodium salt and Inosine 5'-monophosphate disodium salt hydrate belong to the nucleotide family. Both are characterized as alkali metal salts, particularly disodium salts. This shared characteristic suggests similarities in their physical properties, such as solubility and ionization behavior. []

L-Glutamic Acid Monopotassium Salt Monohydrate

Relevance: The research highlights the use of L-Glutamic acid monopotassium salt monohydrate alongside Inosine 5'-monophosphate disodium salt hydrate as umami taste substances. This suggests a synergistic relationship between these compounds in eliciting the savory umami taste perception. []

Glutamic Acid

Relevance: Glutamic Acid is identified as a significant contributor to the umami taste in seasoning bases, along with Inosine 5'-monophosphate disodium salt hydrate. The research emphasizes the role of both compounds in enhancing the savory flavor profile. []

Inosine 5'-monophosphate

Relevance: The paper directly investigates Inosine 5'-monophosphate disodium salt hydrate as a key component in seasoning bases, particularly for its contribution to the umami taste. This compound is central to the research's focus on flavor enhancement. []

Guanosine 5'-Monophosphate Disodium Salt Hydrate

Relevance: The study identifies Guanosine 5'-monophosphate disodium salt hydrate as another important contributor to the umami taste in the analyzed seasoning bases, alongside Inosine 5'-monophosphate disodium salt hydrate. This underscores the significance of both compounds in enhancing the savory flavor profile of food. []

Properties

CAS Number

352195-40-5

Product Name

Inosine 5'-monophosphate disodium salt hydrate

IUPAC Name

disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate

Molecular Formula

C10H13N4Na2O9P

Molecular Weight

410.18 g/mol

InChI

InChI=1S/C10H13N4O8P.2Na.H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;1H2/q;2*+1;/p-2

InChI Key

KQCIGEIXDXQSGM-UHFFFAOYSA-L

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+]

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